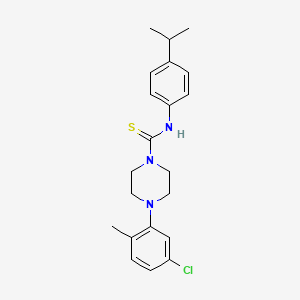

N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

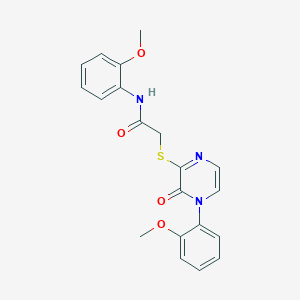

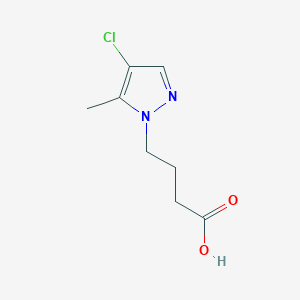

N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide (referred to as TPTC) is a tetrazole-linked thiophene derivative that has gained attention due to its potential applications in scientific research. TPTC has been studied for its ability to modulate protein-protein interactions, which is a key mechanism in many biological processes.

Applications De Recherche Scientifique

Energetic Materials and Explosives

The combination of superior energetic structural fragments is a promising approach for designing new energetic materials. Researchers have explored metal and nitrogen-rich salts based on this compound. These salts exhibit high densities, thermal stability, and positive heats of formation. Notably, some of these compounds compete with or even surpass the performance of traditional explosives like HMX. Their green nature (free of toxic metals) makes them attractive for primary explosive applications .

Xanthine Oxidase Inhibition

Derivatives of this compound have been investigated as xanthine oxidase inhibitors. Xanthine oxidase plays a crucial role in purine metabolism, and inhibiting it can have therapeutic implications. These derivatives may offer potential in managing conditions related to uric acid metabolism, such as gout and hyperuricemia .

Antibacterial Properties

Novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, structurally related to our compound, were synthesized and screened for antibacterial activity. Among these derivatives, one exhibited potent antibacterial activity against Enterobacter aerogenes and Bacillus subtilis. This suggests potential applications in combating bacterial infections .

Bioisosteric Properties

Tetrazoles, including our compound, act as nonclassical bioisosteres of carboxylic acids due to their near-pKa values. This property makes them valuable in medicinal chemistry, where they can replace carboxylic acid moieties in drug design .

Mécanisme D'action

Target of Action

Tetrazoles, a class of compounds to which this compound belongs, are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may interact with a variety of targets, depending on the specific biological activity it exhibits.

Mode of Action

It’s known that tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the wide range of biological activities associated with tetrazoles , it’s likely that this compound affects multiple biochemical pathways

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it’s likely that this compound has diverse molecular and cellular effects

Propriétés

IUPAC Name |

N-[4-(tetrazol-1-yl)phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5OS/c18-12(9-5-6-19-7-9)14-10-1-3-11(4-2-10)17-8-13-15-16-17/h1-8H,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTVXXSELHAANU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

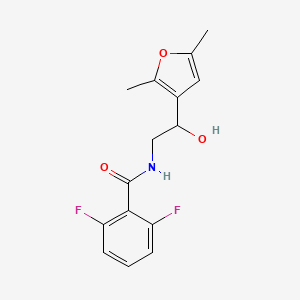

![N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509887.png)

![N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509888.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2509899.png)